molecular formula C13H13N3O3S B2696215 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2035000-63-4

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2696215
CAS No.: 2035000-63-4
M. Wt: 291.33
InChI Key: FBFUEGNMXVMFOK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates an azetidine ring, an imidazolidine-2,4-dione (hydantoin) moiety, and a (E)-3-(thiophen-2-yl)acryloyl group. The azetidine ring is a four-membered nitrogen-containing heterocycle that is increasingly valued in drug discovery for its role as a saturated bioisostere, often used to improve metabolic stability and physicochemical properties of lead compounds . The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds featuring this structure have been investigated as modulators of key biological pathways . Notably, structurally similar analogs have been explored as potent modulators of the complement pathway, a crucial component of the innate immune system. Dysregulation of this pathway is implicated in a wide range of disorders, including geographic atrophy, paroxysmal nocturnal hemoglobinuria, and other inflammatory conditions . Furthermore, molecules containing the azetidine and heterocyclic dione motifs are actively researched in the field of oncology. For instance, recent patents disclose compounds with these structural features as inhibitors of the YAP/TAZ-TEAD protein-protein interaction within the Hippo signaling pathway . The Hippo pathway is a critical tumor suppressor pathway, and its deregulation is a major event in various cancers, including mesothelioma, liver, lung, and colorectal cancer . The presence of the thiophene ring, a common heteroaromatic system, further enhances the potential of this compound for interaction with biological targets and makes it a versatile intermediate for further chemical derivatization . This product is intended for research and development purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacophore for probing biological mechanisms and developing novel therapeutic agents.

Properties

IUPAC Name

3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFUEGNMXVMFOK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13_{13}H13_{13}N3_{3}O3_{3}S
  • Molecular Weight : 291.32 g/mol
  • CAS Number : 1904607-37-9

The structure features a thiophene ring, an azetidine moiety, and an imidazolidine core, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thiophene-Acrylate Linkage : This involves the reaction of thiophene derivatives with acrylate compounds.
  • Construction of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Formation of the Imidazolidine Core : This step may involve condensation reactions that yield the final product.

The careful control of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives targeting VEGFR-2 have shown significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50_{50} (μM)Mechanism
Compound 15HT-290.081VEGFR-2 inhibition
Compound 15A54913.56Apoptosis induction
Compound 15HCT-11617.8Cell cycle arrest

In particular, compound 15 demonstrated a remarkable ability to induce apoptosis in HT-29 cells by increasing BAX levels (4.8-fold) and decreasing Bcl-2 levels (2.8-fold), confirming its role in promoting programmed cell death .

The proposed mechanism of action for (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione involves:

  • Target Interaction : Binding to specific biological targets such as VEGFR-2.
  • Induction of Apoptosis : Triggering apoptotic pathways through modulation of key proteins involved in cell survival.
  • Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the S phase .

Case Studies

Research indicates that compounds with structural similarities exhibit promising biological activities:

  • Thiazolidine Derivatives :
    • These compounds have been shown to inhibit VEGFR-2 effectively, with IC50_{50} values as low as 0.081 μM.
    • They also demonstrated significant cytotoxic effects across multiple cancer cell lines .
  • Imidazolidine Derivatives :
    • Substituted imidazolidinetriones have been identified as potent inhibitors of pyruvate carboxylase (PC), with IC50_{50} values ranging from 3 to 12 μM.
    • These compounds showed selective inhibition without affecting related enzymes such as carbonic anhydrase II .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione exhibit significant anticancer properties. For example, studies targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promising anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
Compound 15HT-290.081VEGFR-2 inhibition
Compound 15A54913.56Apoptosis induction
Compound 15HCT-11617.8Cell cycle arrest

These findings suggest that the compound may induce apoptosis by modulating key proteins involved in cell survival, such as increasing BAX levels and decreasing Bcl-2 levels.

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial activities. The imidazolidine derivatives have been studied for their effectiveness against various bacterial strains, with some showing potent inhibitory effects.

Case Studies

Several studies have documented the biological efficacy of compounds related to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione:

  • Thiazolidine Derivatives : Research has shown that thiazolidine derivatives exhibit anti-inflammatory and antimicrobial properties, making them candidates for further development in treating infections.
  • Imidazolidine Derivatives : These derivatives have been evaluated for their potential as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison of Key Analogs
Compound Class Core Structure Key Substituent Melting Point (°C) Rf Value (EtOAc/Hexane) Reference
Target Compound Imidazolidine-2,4-dione Thiophen-2-yl acryloyl N/A* N/A* -
(Z)-5-(4-Bromophenyl) analog Thiazolidine-2,4-dione 4-Bromophenyl 210–212 0.42
Quinoline-triazole derivative Thiazolidine-2,4-dione Triazole-quinoline 147–149 0.32
Azetidin-2-one derivative Azetidin-2-one Hydrazide-functionalized 185–187 0.55

Critical Analysis of Evidence

  • Structural Diversity: and provide the closest analogs, but none directly match the target compound’s imidazolidine-dione core. The azetidine linkage in supports strain-related reactivity discussions.
  • Synthesis Gaps: Limited data on the target compound’s exact synthetic route necessitates extrapolation from methods in and .

Q & A

Q. What synthetic strategies are effective for constructing the imidazolidine-2,4-dione core in this compound?

The imidazolidine-2,4-dione (hydantoin) moiety can be synthesized via cyclization of urea derivatives or condensation reactions. A robust method involves reacting substituted hydantoins with aldehydes or ketones in the presence of a base (e.g., piperidine) under reflux conditions. For example, thiophene-containing acryloyl groups can be introduced via a Michael addition or nucleophilic acyl substitution . Key steps include:

  • Purification by column chromatography (hexane/EtOAc gradients).
  • Structural validation using 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm enone and hydantoin carbonyl stretches (~1740 cm1^{-1}) .

Q. How can the stereochemistry of the azetidine ring be confirmed during synthesis?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Using SHELX software (e.g., SHELXL for refinement), the azetidine ring’s puckering parameters and substituent orientations can be determined. For non-crystalline samples, NOESY NMR can identify spatial proximities between azetidine protons and adjacent groups .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : To assess purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for acryloyl moieties prone to polymerization.
  • Dynamic Light Scattering (DLS) : Monitors aggregation in solution, which may affect bioavailability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced CNS permeability?

Molecular docking (e.g., AutoDock Vina) against blood-brain barrier (BBB) transporters (e.g., P-glycoprotein) predicts passive diffusion and active efflux. Key parameters:

  • LogP : Optimize between 2–4 for BBB penetration.
  • Polar Surface Area (PSA) : Target <90 Å2^2. Substituents on the thiophene or azetidine rings can be modified to reduce hydrogen-bond donors while maintaining affinity for CNS targets (e.g., NMDA receptors) .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Discrepancies in IC50_{50} values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or metabolic instability. Mitigation strategies include:

  • Metabolic Stability Assays : Liver microsome studies to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiophene ring).
  • Counter-Screening : Test against related enzymes (e.g., kinases, GPCRs) to rule out promiscuity .

Q. How can enantioselective synthesis of the azetidine moiety be achieved?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydroamination) enable enantioselective azetidine formation. For example:

  • Use (R)-BINAP ligands to induce >90% ee in azetidine ring closure.
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. What crystallization conditions yield high-quality single crystals for X-ray studies?

Slow vapor diffusion (e.g., hexane into DCM solution) at 4°C promotes ordered packing. Additives like ethyl acetate reduce solvent inclusion. For SHELXL refinement:

  • Apply TWIN/BASF commands to address twinning.
  • Validate hydrogen bonding using Olex2’s electron density maps .

Q. How does the thiophene acryloyl group influence photochemical reactivity?

UV-Vis spectroscopy (λmax_{\text{max}} ~320 nm) and time-resolved fluorescence reveal π→π* transitions in the thiophene-acryloyl system. Photoisomerization (E/Z) can be quantified via 1H^1H NMR integration of vinyl protons under UV irradiation. Protective measures (e.g., amber vials) prevent unwanted photodegradation during storage .

Methodological Resources

  • SHELX Suite : For crystallographic refinement (CCDC deposition recommended) .
  • DMFDM Reagent : Enables hydantoin functionalization via dimethylaminomethylene intermediates .
  • Chiral Chromatography : Critical for enantiopurity assessment in asymmetric synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.